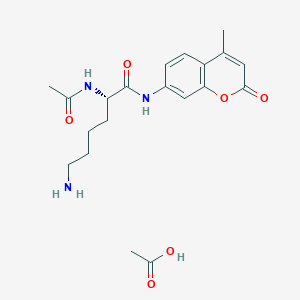

Ac-Lys-AMC Acetate salt

Description

Contextualizing Ac-Lys-AMC Acetate (B1210297) Salt within Biochemical Research

Ac-Lys-AMC Acetate salt is a synthetic molecule designed for use in enzyme assays. biosynth.com It consists of an acetylated lysine (B10760008) (Ac-Lys) residue linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). biosynth.comscbt.com This structure makes it a valuable substrate for studying enzymes that recognize and modify acetylated lysine, a common post-translational modification of proteins in cells. nih.govnih.gov

The primary application of Ac-Lys-AMC Acetate salt is in the investigation of histone deacetylases (HDACs) and sirtuins, which are classes of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. adooq.comnih.gov The activity of these enzymes is crucial in regulating gene expression, cell cycle, and metabolism. nih.gov By using Ac-Lys-AMC Acetate salt as a substrate, researchers can measure the activity of these deacetylases in a laboratory setting. This is essential for understanding their biological functions and for screening potential inhibitor or activator compounds. nih.govmedchemexpress.com

The compound is also more broadly applicable as a building block in chemical synthesis for creating more complex research tools and as a reagent in the detection of nucleic acids. biosynth.com

Fundamental Principles of Fluorogenic Probes in Enzymology

Fluorogenic probes are molecules designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. nih.govacs.org This "turn-on" mechanism provides a highly sensitive method for detecting and quantifying enzyme activity. mdpi.com The core principle involves a fluorophore, a molecule capable of emitting light, which is chemically "masked" or "quenched" to suppress its fluorescence. iris-biotech.de

In the case of Ac-Lys-AMC Acetate salt, the fluorophore is 7-amino-4-methylcoumarin (AMC). caymanchem.com When the acetylated lysine is attached to AMC, the fluorescence of the AMC molecule is quenched. iris-biotech.de However, when an enzyme such as an HDAC or sirtuin cleaves the amide bond between the acetylated lysine and the AMC, the free AMC is released. nih.gov This released AMC is highly fluorescent, and the increase in fluorescence intensity can be measured using a fluorometer. iris-biotech.demedchemexpress.com

The intensity of the fluorescent signal is directly proportional to the amount of AMC released, which in turn is a measure of the enzyme's activity. nih.gov This allows for continuous monitoring of the enzymatic reaction in real-time. mdpi.com The change in fluorescence properties upon enzymatic cleavage is significant; the excitation and emission wavelengths of the AMC-substrate complex are shorter (around 330/390 nm) and the fluorescence is weak. iris-biotech.de Upon release, the free AMC exhibits strong fluorescence with excitation and emission maxima around 345-355 nm and 440-460 nm, respectively. nih.govcaymanchem.comfluorofinder.com This large increase in fluorescence provides a high signal-to-noise ratio, making fluorogenic assays very sensitive. iris-biotech.de

Enzyme-activated probes like Ac-Lys-AMC are versatile tools for studying a wide range of enzymes, not just deacetylases. iris-biotech.deens-lyon.fr The key is to design the probe with a recognition motif that is specific to the target enzyme. mdpi.com These probes have become indispensable in high-throughput screening for drug discovery and in fundamental research to understand enzyme kinetics and regulation. mdpi.com

Data Tables

Fluorescence Properties of AMC

| Property | Wavelength (nm) |

| Excitation Maximum | 341-355 |

| Emission Maximum | 430-460 |

Data compiled from multiple sources. nih.govcaymanchem.commedchemexpress.comfluorofinder.comaatbio.com

Enzymes Assayed with Ac-Lys-AMC and Related Substrates

| Enzyme Class | Specific Examples |

| Histone Deacetylases (HDACs) | General HDAC activity |

| Sirtuins | SIRT1, SIRT2, SIRT3, SIRT6 |

This table is based on the general application of acetylated lysine-AMC substrates in the literature. adooq.comnih.govmedchemexpress.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4.C2H4O2/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19;1-2(3)4/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24);1H3,(H,3,4)/t15-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOOBVPYBPFDEC-RSAXXLAASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Basis of Ac Lys Amc Acetate Salt in Enzymatic Reaction Monitoring

Fluorogenic Cleavage Mechanism: Liberation of 7-Amino-4-Methylcoumarin (B1665955) (AMC)

The core of Ac-Lys-AMC's function as a reporter molecule is the conditional release of the highly fluorescent compound, 7-Amino-4-Methylcoumarin (AMC). medchemexpress.comresearchgate.net In its initial state, the AMC fluorophore is conjugated to the acetylated lysine (B10760008) via an amide bond. This conjugation quenches the fluorescence of the AMC moiety. The enzymatic reactions of interest lead to a series of events culminating in the cleavage of this amide bond, thereby liberating free AMC into the solution. researchgate.net This release eliminates the quenching effect, resulting in a significant increase in fluorescence that can be measured over time to determine reaction velocity.

Once liberated by proteolytic cleavage, 7-Amino-4-Methylcoumarin (AMC) exhibits distinct and measurable fluorescent properties. caymanchem.com It is a blue-emitting fluorophore that is excited by ultraviolet light and emits light in the blue region of the visible spectrum. fluorofinder.commedchemexpress.com The precise excitation and emission maxima can vary slightly depending on the buffer conditions and the specific instrumentation used for measurement. researchgate.net However, the generally accepted spectral properties are well-documented. caymanchem.comaatbio.comgoogle.com

| Property | Wavelength Range (nm) | Source(s) |

| Excitation Maximum | 340–360 | caymanchem.comfluorofinder.comaatbio.comgoogle.com |

| Emission Maximum | 440–460 | caymanchem.comfluorofinder.comresearchgate.netaatbio.comgoogle.com |

Applications of Ac Lys Amc Acetate Salt in Enzyme Activity and Specificity Profiling

General Protease Activity Assessment and Kinetics

Ac-Lys-AMC and its peptide derivatives are widely used as fluorogenic substrates for various proteases, especially those that exhibit specificity for cleaving peptide bonds C-terminal to a lysine (B10760008) residue. nih.govasm.org The fundamental principle of the assay involves incubating the protease of interest with the substrate. As the enzyme hydrolyzes the bond between lysine and AMC, the resulting increase in fluorescence is measured over time. nih.gov This method is highly sensitive, allowing for the detection of even low levels of proteolytic activity. nih.gov

A significant advantage of using Ac-Lys-AMC-based substrates is the ability to monitor enzymatic reactions in real-time. google.com The liberation of the AMC fluorophore occurs immediately upon substrate cleavage, causing a continuous increase in fluorescence intensity that is directly proportional to the rate of the reaction. nih.govbmglabtech.com This allows researchers to generate progress curves (fluorescence vs. time) from which initial reaction velocities can be accurately calculated. This real-time data is essential for performing detailed kinetic analyses, including the determination of key enzymatic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). For example, in a study of the PmC11 protease, Michaelis-Menten kinetics were determined by incubating the enzyme with a range of concentrations of a synthesized substrate, Ac-VLTK-AMC, and monitoring the rate of substrate hydrolysis. nih.gov

While Ac-Lys-AMC itself can identify proteases with a basic preference for lysine at the P1 position (the residue immediately N-terminal to the scissile bond), its true power in specificity profiling comes from its use as a building block for more complex peptide substrates. nih.govnih.gov By synthesizing libraries of peptides where the amino acids at positions P2, P3, P4, etc., are varied (e.g., Ac-X-X-X-Lys-AMC), researchers can rapidly screen a protease against numerous potential sequences. nih.govescholarship.org

For instance, the PmC11 protease was profiled using a library of tetradecapeptides, which identified a strong preference for the sequence VLTK. nih.gov Based on this, a specific fluorogenic substrate, Ac-VLTK-AMC, was synthesized to perform detailed kinetic studies. nih.gov This approach revealed that while PmC11 has a high affinity for this substrate, substituting the P2 threonine (Thr) with a valine (Val) completely abolished the enzyme's activity, highlighting the stringent requirements of the protease's S2 subsite. nih.gov

| Substrate | Kₘ (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| Ac-VLTK-AMC | 20.4 ± 2.0 | 3.3 ± 0.1 | 1.6 x 10⁵ | nih.gov |

| Ac-VLVK-AMC | No Activity | No Activity | No Activity | nih.gov |

Specific Enzyme Class Investigations using Ac-Lys-AMC Acetate (B1210297) Salt

Beyond general proteases, derivatives of acetylated lysine linked to AMC are critical for assaying the activity of Histone Deacetylases (HDACs), a class of enzymes central to epigenetic regulation. nih.govnih.gov

For HDAC assays, a modified substrate is used, commonly Boc-Lys(Ac)-AMC, where the ε-amino group of the lysine side chain is acetylated. bmglabtech.comechelon-inc.com The assay proceeds in a two-step, coupled reaction:

Deacetylation: The HDAC enzyme removes the acetyl group from the lysine side chain of Boc-Lys(Ac)-AMC, yielding Boc-Lys-AMC. bmglabtech.comresearchgate.net

Proteolytic Cleavage: A developing enzyme, typically trypsin, is added to the reaction. bmglabtech.comresearchgate.net Trypsin specifically cleaves the amide bond C-terminal to the now-exposed (deacetylated) lysine residue, releasing the highly fluorescent AMC molecule. bmglabtech.comgoogle.com

The resulting fluorescence is proportional to the amount of substrate deacetylated by the HDAC, providing a robust method for quantifying enzyme activity and screening for inhibitors. researchgate.netresearchgate.net This assay format is well-suited for high-throughput screening. acs.org

| Substrate | Primary Target HDAC Classes | Assay Principle | Source |

|---|---|---|---|

| Boc-Lys(Ac)-AMC | Class I (HDAC1, 2, 3), Class IIb (HDAC6) | Two-step: 1. HDAC deacetylation 2. Trypsin cleavage | bmglabtech.comresearchgate.net |

| Boc-Lys(Tfa)-AMC | Class IIa (HDAC4, 5, 7, 9) | Two-step: 1. HDAC deacetylation 2. Trypsin cleavage | researchgate.netnih.gov |

| Ac-spermidine-AMC | HDAC10 (Polyamine Deacetylase) | One-step: Direct cleavage and signal quenching | nih.gov |

The Boc-Lys(Ac)-AMC substrate is particularly effective for measuring the activity of Class I HDACs. researchgate.netucsd.edu It is routinely used to determine the potency and selectivity of HDAC inhibitors against isoforms like HDAC1, HDAC2, and HDAC3. nih.govacs.org For example, the Kₘ value for HDAC1 with Boc-Lys(Ac)-AMC was determined to be 58.89 μM. bmglabtech.com This substrate has also been employed to evaluate the inhibitory concentration (IC₅₀) of compounds like SAHA against HDAC1, yielding a value of 374 nM in one study. bmglabtech.com While Boc-Lys(Ac)-AMC is a substrate for HDAC1, 2, and 3, other substrates may be preferred for HDAC8, although its activity can be assessed. researchgate.net Research has shown that inositol (B14025) phosphates can act as allosteric activators of HDAC1 and HDAC3 complexes, an effect that was quantified using the Boc-Lys(Ac)-AMC assay, which showed a 2-3 fold activation for HDAC1 and a 10-15 fold activation for HDAC3. nih.gov

The Boc-Lys(Ac)-AMC substrate is also selective for the Class IIb isoform HDAC6, making it a standard tool for evaluating HDAC6 activity and inhibition. researchgate.netresearchgate.net In contrast, HDAC10, the other member of Class IIb, displays very low deacetylase activity towards standard acetyllysine peptide substrates. nih.govescholarship.org Extensive research has redefined HDAC10 as a polyamine deacetylase (PDAC), with a strong preference for substrates like acetylspermidine. nih.govchemrxiv.org Consequently, standard HDAC assays using Boc-Lys(Ac)-AMC are not suitable for robustly measuring HDAC10 activity. nih.govescholarship.org To address this, specific fluorogenic substrates such as Ac-spermidine-AMC have been developed to enable high-throughput screening and inhibitor profiling specifically for HDAC10. nih.gov

Histone Deacetylase (HDAC) Activity Assays

Characterization of Bacterial Deacylase Enzymes (e.g., LcApaH, LpApaH, BsAcuC)

The investigation of bacterial deacylases, which remove acyl groups from lysine residues, is crucial for understanding bacterial physiology and identifying potential antimicrobial targets. Fluorogenic substrates are instrumental in this research. In a broad screening of bacterial deacylases, a functionally similar substrate, Boc-Lys(Ac)-AMC, was used to identify and characterize the activity of several enzymes. eurogentec.com

Among the enzymes tested, LcApaH from Lactobacillus casei and LpApaH from Lactobacillus plantarum demonstrated the highest deacetylase activity. eurogentec.com The enzyme BsAcuC from Bacillus subtilis also showed significant activity towards the Boc-Lys(Ac)-AMC substrate. eurogentec.com These findings were established through Fluor-de-Lys assays, where the cleavage of the acetyl group by the bacterial enzyme is the first step. A subsequent step involving trypsin digests the deacetylated peptide, releasing the fluorescent AMC group. eurogentec.com This two-step process allows for the specific measurement of deacylase activity. Comparative studies showed that the activity of LcApaH and LpApaH was notably higher than other bacterial enzymes in the screen, highlighting variations in substrate selectivity even within related enzyme clusters. eurogentec.com

Interestingly, further analysis revealed that while LcApaH and LpApaH were annotated as acetylpolyamine deacetylases, their strong activity on acetylated lysine substrates suggests a broader or different primary function. eurogentec.com These enzymes were also found to act as depropionylases and demyristoylases, indicating a versatile functionality in removing various acyl chains from lysine residues. eurogentec.com

| Enzyme | Organism | Substrate Activity (toward Boc-Lys(Ac)-AMC) |

| LcApaH | Lactobacillus casei | High |

| LpApaH | Lactobacillus plantarum | High |

| BsAcuC | Bacillus subtilis | Moderate |

Cell-Based and Cell-Free Enzyme Activity Determinations

Ac-Lys-AMC and its analogs are versatile for measuring enzyme activity in various experimental setups, including both cell-free and cell-based systems.

Cell-Free Assays: In cell-free systems, enzyme activity is measured in extracts or lysates prepared from cells. For example, HeLa cell extracts have been used to measure desuccinylation activity using Ac-Lys(ε-succinyl)-AMC. google.com These assays involve incubating the cell lysate with the substrate and then measuring the resulting fluorescence. google.com Such systems are advantageous for characterizing the intrinsic activity of enzymes without the complexity of cellular membranes and competing pathways. They also allow for the addition of specific cofactors or inhibitors to dissect the enzymatic mechanism. For instance, the NAD+ dependence of SIRT5 activity was confirmed in cell extracts by adding NAD+ to the reaction. google.com Nuclear extracts from HT-29 human colon carcinoma cells have also been used with Boc-Lys(Ac)-AMC to screen for histone deacetylase (HDAC) inhibitors. gsartor.org

Cell-Based Assays: Cell-based assays measure enzyme activity within intact, living cells. The cell-permeable nature of substrates like Boc-Lys(Ac)-AMC allows them to enter cells and be processed by intracellular enzymes. medchemexpress.com In one protocol, cultured HeLa cells were incubated with Ac-Lys(Ac)-AMC, and after a set time, the cells were lysed, and trypsin was added to release AMC from any deacetylated substrate. google.com This method provides insight into enzyme activity in a more physiologically relevant context, reflecting intracellular substrate accessibility and enzyme regulation. google.commedchemexpress.com These assays can be performed in multi-well plates, making them suitable for high-throughput screening of potential enzyme inhibitors or activators. medchemexpress.com

Sirtuin (SIRT) Deacylase Activity and Regulation

Sirtuins are a class of NAD+-dependent deacylases that play critical roles in metabolism and aging. echelon-inc.com Fluorogenic substrates derived from acetylated lysine are essential for studying their activity. Assays using substrates like Ac-Lys(Ac)-AMC and Ac-Lys(Succ)-AMC have been developed to measure the activity of specific sirtuin isoforms, such as SIRT5. google.com SIRT5 is known to be an efficient desuccinylase, and its activity can be monitored with greater sensitivity using Ac-Lys(Succ.)-AMC compared to generic acetylated substrates. google.com

The standard assay is a two-step process: first, the sirtuin enzyme removes the acyl group in an NAD+-dependent reaction. Second, a developer solution containing a strong protease like trypsin is added to cleave the deacetylated lysine from the AMC fluorophore, generating a signal. google.com This method has been used to determine the kinetic parameters of sirtuin enzymes and to screen for inhibitors. google.com For example, the inhibitory effects of suramin (B1662206) on SIRT5 activity have been quantified using this approach. google.com Continuous, enzyme-coupled assays have also been developed for other sirtuins, such as Sirt1, Sirt2, and Sirt3, providing real-time kinetic data. echelon-inc.com The development of bioluminescence-based assays like 'SIRTify' represents another advanced method for measuring sirtuin activity both in vitro and in vivo. anaspec.com

Research on Other Proteolytic Enzymes (e.g., Cathepsins, Plasmin, Acrosin, Calpain, Papain)

While Ac-Lys-AMC is primarily associated with deacylases, the underlying technology of using peptide-AMC conjugates is a cornerstone for assaying a wide range of proteolytic enzymes. The specificity is determined by the peptide sequence attached to the AMC group.

Cathepsins: These are lysosomal proteases involved in protein turnover and various pathologies. Fluorogenic substrates like Z-Arg-Arg-AMC and Arg-Arg-AMC acetate are used to measure the activity of Cathepsin B. medchemexpress.eumedchemexpress.com For greater specificity under different pH conditions, substrates such as Z-Arg-Lys–AMC have been designed to selectively monitor cathepsin B activity at neutral pH, while Z-Glu-Lys–AMC is preferred for acidic pH. acs.org

Plasmin: A critical serine protease in the fibrinolytic system that dissolves blood clots. Its activity can be sensitively measured using fluorogenic substrates like Boc-Val-Leu-Lys-MCA and D-Val-Leu-Lys-AMC. echelon-inc.comnih.gov Another substrate, Boc-Glu-Lys-Lys-MCA, is also highly effective for assaying plasmin. nih.govmcmaster.ca

Acrosin: A trypsin-like serine protease found in sperm, essential for fertilization. Its activity can be assayed using substrates typically cleaved by trypsin-like enzymes, such as those with arginine or lysine at the P1 position. medchemexpress.com

Calpain: These are calcium-dependent cysteine proteases. Their activity is commonly measured using substrates like Suc-LLVY-AMC or Ac-LLY-AFC. eurogentec.commerckmillipore.comabcam.com Cleavage of these substrates by calpain releases the fluorescent AFC or AMC group, allowing for quantification of enzyme activity in cell lysates. merckmillipore.comabcam.com However, it is noted that some substrates like SLLVY-AMC can also be cleaved by the proteasome, requiring the use of specific inhibitors to ensure accurate measurement of calpain activity. nih.gov

Papain: A cysteine protease from papaya, often used as a model for other proteases. Its activity can be measured with substrates like Z-RLRGG-AMC. nih.gov Z-Arg-AMC is another fluorogenic substrate used for both papain and trypsin. medchemexpress.com

| Enzyme Class | Example Enzyme(s) | Example Fluorogenic Substrate(s) |

| Cysteine Proteases | Cathepsin B, Calpain, Papain | Z-Arg-Arg-AMC, Suc-LLVY-AMC, Z-RLRGG-AMC |

| Serine Proteases | Plasmin, Acrosin, Trypsin | Boc-Val-Leu-Lys-MCA, D-Val-Leu-Lys-AMC |

Methodological Frameworks for Kinetic and Inhibition Studies with Ac Lys Amc Acetate Salt

Quantitative Fluorometric Assay Development and Optimization

The use of Ac-Lys-AMC and its derivatives, such as Boc-Lys(Ac)-AMC, is central to a widely adopted fluorometric assay for enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs). The fundamental principle of this assay involves a two-step enzymatic reaction. bmglabtech.com Initially, the enzyme of interest catalyzes the removal of the acetyl group from the lysine (B10760008) residue of the substrate. In the second step, a developing agent, typically the protease trypsin, is added. Trypsin specifically cleaves the deacetylated product, Boc-Lys-AMC, thereby releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). bmglabtech.comresearchgate.net The resulting fluorescence intensity is directly proportional to the amount of deacetylated substrate, which serves as a quantitative measure of the enzyme's activity. researchgate.net

The fluorescence of the released AMC is typically measured at an excitation wavelength of 360-390 nm and an emission wavelength of 460 nm. researchgate.netgoogle.comresearchgate.net This method provides a convenient and sensitive platform for studying enzyme kinetics and for the discovery of potential inhibitors. researchgate.net The assay buffer composition is a critical factor; a common buffer includes Tris-HCl, NaCl, KCl, and MgCl2, often supplemented with bovine serum albumin (BSA) to stabilize the enzyme. researchgate.netnih.gov

High sensitivity in assays utilizing Ac-Lys-AMC derivatives is achieved through the strong fluorescence signal of the released AMC molecule upon enzymatic processing. google.com The sensitivity allows for the detection of enzyme activity even at low enzyme concentrations. For instance, assays for SIRT5 have been successfully conducted with enzyme concentrations as low as 12 nM. google.com Similarly, assays for HDAC1 have demonstrated stable and detectable signals across a wide range of substrate concentrations, using as little as 4.5 nM of the enzyme. bmglabtech.com

To ensure reproducibility, enzymatic assays are typically performed in triplicate. nih.gov The use of specific inhibitors as controls is also a standard practice. For example, after the initial enzyme reaction, a potent inhibitor like Trichostatin A (TSA) can be added along with the trypsin developer to halt any further deacetylation, ensuring that the measured fluorescence corresponds to a specific incubation period. researchgate.net The stability of assay components is also crucial; reagents are often stored as frozen aliquots and thawed immediately before use to maintain their integrity and ensure consistent results across experiments. nih.gov

The fluorogenic assay employing Ac-Lys-AMC substrates is exceptionally well-suited for high-throughput screening (HTS) of chemical libraries to identify enzyme modulators. researchgate.netgoogle.com Its homogeneous format, where all reaction components are mixed in a single well, simplifies the workflow. researchgate.net The assay can be readily adapted to multi-well microplate formats, such as 96, 384, and even 1536-well plates, which is essential for screening large numbers of compounds. google.com This scalability is facilitated by its compatibility with automated liquid handling equipment and microplate-reading fluorimeters. google.com The straightforward "mix-and-measure" nature of the assay, with fluorescence as the final readout, allows for rapid data acquisition from a large number of samples, making it a preferred method in drug discovery for identifying potential therapeutic agents. researchgate.netchemimpex.com

Enzyme Kinetic Parameter Determination

The Michaelis constant (K_M) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of its maximum (Vmax). For enzymes utilizing Ac-Lys-AMC derivatives, the K_M is determined by measuring the initial reaction velocity at various substrate concentrations. bmglabtech.comnih.gov The resulting data are then plotted as reaction rate versus substrate concentration and fitted to the Michaelis-Menten equation using software like GraphPad Prism. nih.govexplorationpub.com

For example, when studying the histone deacetylase HDAC1 with the substrate Boc-Lys(Ac)-AMC, a K_M value can be determined by incubating a fixed amount of the enzyme (e.g., 4.5 nM) with a serial dilution of the substrate. bmglabtech.com Similarly, kinetic studies of SIRT5 using Ac-Lys(Succ.)-AMC demonstrated saturation kinetics, allowing for the calculation of a K_M value of 108 μM. google.com It is important to note that assay conditions, such as buffer composition, can significantly influence the apparent K_M. A study on KDAC8 showed that the K_M value was 3.5 times higher in a buffer system containing 137 mmol/L NaCl compared to a low-salt buffer. explorationpub.com

Table 1: Examples of Determined K_M Values

| Enzyme | Substrate | K_M (μM) | Source(s) |

|---|---|---|---|

| SIRT5 | Ac-Lys(Succ.)-AMC | 108 | google.com |

| HDAC1 | H4K16Ac (peptide) | 3.7 | nih.gov |

| PmC11 Protease | Ac-VLTK-AMC | 20.4 ± 2.0 | nih.gov |

This table is interactive. Click on the headers to sort.

The catalytic rate, or turnover number (k_cat), represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of an enzyme is given by the ratio k_cat/K_M. These parameters are crucial for comparing the effectiveness of different enzymes or the utilization of different substrates by the same enzyme. nih.gov

The determination of these values follows from the Michaelis-Menten kinetics experiments. Once Vmax is determined from the saturation curve, k_cat can be calculated. explorationpub.com For instance, kinetic analysis of the PmC11 protease with the substrate Ac-VLTK-AMC yielded a k_cat of 3.3 s⁻¹ and a catalytic efficiency (k_cat/K_M) of 1.6 x 10⁵ s⁻¹M⁻¹. nih.gov In another study, the kinetics of SIRT5 with Ac-Lys(Succ.)-AMC resulted in a Vmax of 490 pmol/min/μg. google.com These quantitative assessments are vital for understanding the enzyme's function and specificity. chemimpex.com

Table 2: Examples of Determined Catalytic Parameters

| Enzyme | Substrate | k_cat (s⁻¹) | k_cat/K_M (s⁻¹M⁻¹) | Source(s) |

|---|---|---|---|---|

| PmC11 Protease | Ac-VLTK-AMC | 3.3 ± 0.1 | 1.6 x 10⁵ | nih.gov |

This table is interactive. Click on the headers to sort.

Characterization of Enzyme Inhibitors

The fluorometric assay using Ac-Lys-AMC substrates is a powerful tool for characterizing enzyme inhibitors, including determining their potency and selectivity. nih.govchemimpex.com To identify an inhibitor, the assay is performed in the presence of a test molecule. A reduction in the fluorescence signal compared to a control reaction without the molecule indicates that the molecule is an inhibitor of the enzyme. google.com

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. To determine the IC50, the enzyme is incubated with a fixed concentration of the substrate and varying concentrations of the inhibitor. bmglabtech.com For example, the IC50 value for the inhibitor SAHA against HDAC1 was determined to be 374 nM using the Boc-Lys(Ac)-AMC substrate. bmglabtech.com Dose-response curves are generated by plotting the remaining enzyme activity against the inhibitor concentration. nih.gov This methodology is fundamental in drug development for screening and validating potential therapeutic agents that target specific enzymes. chemimpex.com For instance, the inhibition of SIRT5 by suramin (B1662206) has been characterized using this assay format. google.com

Evaluation of Half Maximal Inhibitory Concentration (IC50)

The determination of the half maximal inhibitory concentration (IC50) is a fundamental application of Ac-Lys-AMC acetate (B1210297) salt in drug discovery and enzyme characterization. This value quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The experimental setup typically involves incubating the target enzyme with varying concentrations of the inhibitor. bmglabtech.com The enzymatic reaction is then initiated by the addition of the Ac-Lys-AMC substrate. gsartor.orggsartor.org

After a defined incubation period, the reaction is terminated, and the fluorescence is measured to determine the remaining enzyme activity at each inhibitor concentration. gsartor.orggsartor.org The resulting data are plotted as enzyme activity versus inhibitor concentration, and the IC50 value is calculated through non-linear regression analysis. acs.org This method has been successfully employed to determine the IC50 values for a wide range of inhibitors against various HDAC isoforms. bmglabtech.comresearchgate.net

For instance, in a study investigating HDAC1, the IC50 value for the known inhibitor SAHA was determined to be 374 nM using a two-step activity assay with Boc-Lys(Ac)-AMC. bmglabtech.com Another study reported the IC50 values of novel hydroxamic acid-based inhibitors against different HDAC isoforms, showcasing the utility of this assay in screening for potent and selective inhibitors.

Table 1: Example of IC50 Values Determined Using an Ac-Lys-AMC-Based Assay

| Inhibitor | Target Enzyme | IC50 (nM) |

|---|---|---|

| SAHA | HDAC1 | 374 bmglabtech.com |

| Compound 13e | HDAC1 | 9.54 nih.gov |

| Compound 13e | HDAC2 | 28.04 nih.gov |

| Compound 13e | HDAC3 | 1.41 nih.gov |

This table presents a selection of published IC50 values and is for illustrative purposes only. Actual values may vary depending on experimental conditions.

Investigation of Inhibitor Mechanism and Selectivity

Beyond determining potency, Ac-Lys-AMC acetate salt-based assays are instrumental in elucidating the mechanism of inhibition and the selectivity profile of inhibitors. By systematically varying the concentrations of both the substrate and the inhibitor, researchers can perform kinetic analyses to discern the mode of inhibition (e.g., competitive, non-competitive, or mixed). For example, a study on the HDAC inhibitor 13b revealed a mixed, slow, and tight binding inhibition mechanism for HDAC1, 2, and 3. nih.gov

Furthermore, the selectivity of an inhibitor for different enzyme isoforms is a critical aspect of drug development. Ac-Lys-AMC, being a substrate for multiple HDACs, allows for the parallel assessment of an inhibitor's activity against a panel of enzymes. nih.gov This comparative analysis helps in identifying inhibitors with desired selectivity profiles, which can lead to reduced off-target effects. For example, some inhibitors have demonstrated selectivity for class I HDACs over HDAC6. acs.org The development of selective inhibitors is crucial, and assays utilizing Ac-Lys-AMC are a key tool in this endeavor. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Ac-Lys-AMC Acetate salt | |

| 7-amino-4-methylcoumarin (AMC) | |

| SAHA (Suberoylanilide hydroxamic acid) | |

| Boc-Lys(Ac)-AMC | |

| Compound 13b | |

| Compound 13e |

Synthetic Utility and Applications of Ac Lys Amc Acetate Salt in Peptide Chemistry

Role as a Synthetic Building Block in Peptide Synthesis

Ac-Lys-AMC acetate (B1210297) salt serves as a crucial building block in the chemical synthesis of peptides, particularly those designed as fluorogenic substrates for enzymatic assays. chemimpex.com The molecule consists of an L-lysine residue where the alpha-amino group is capped with an acetyl group, and the carboxyl group is attached to a 7-amino-4-methylcoumarin (B1665955) (AMC) moiety via an amide bond. This AMC group is a fluorescent reporter that is quenched when part of the peptide; upon enzymatic cleavage of the amide bond, it is released and becomes highly fluorescent. medchemexpress.com

The integration of this compound into a peptide sequence is typically achieved using Solid Phase Peptide Synthesis (SPPS). nih.gov In a common strategy, a resin pre-loaded with the Lys-AMC portion (e.g., Fmoc-Lys(carbamate)-AMC Wang resin) can be used as the starting point. nih.gov Standard Fmoc-based synthesis cycles are then employed to elongate the peptide chain from the free epsilon-amino group of the lysine (B10760008) or from another starting point if Lys-AMC is to be incorporated elsewhere. The N-terminal acetylation, which gives the "Ac-" part of the name, is often performed as a final step on the resin-bound peptide using reagents like acetic anhydride (B1165640) before the peptide is cleaved from the solid support. nih.gov

The "acetate salt" designation is also significant for its synthetic utility. During the final stages of peptide synthesis, peptides are often purified by reverse-phase high-performance liquid chromatography (HPLC) using systems containing trifluoroacetic acid (TFA). ambiopharm.com This results in the formation of a TFA salt. However, TFA salts can sometimes be difficult to handle and may induce undesirable immune responses in certain biological applications. ambiopharm.com Therefore, a salt exchange step is often performed to replace the trifluoroacetate (B77799) counterion with acetate. Acetate salts are generally preferred as they tend to form better, more stable lyophilized powders (cakes) and are considered more biocompatible for subsequent biological studies. ambiopharm.com

Integration into Peptide Library Design and Construction

Peptide libraries are powerful tools in drug discovery and biochemical research, consisting of hundreds to thousands of different peptide sequences synthesized in parallel for high-throughput screening. sb-peptide.com These libraries are instrumental in applications such as mapping enzyme substrate specificity, identifying epitopes for vaccine development, and discovering new therapeutic leads. sb-peptide.com

Ac-Lys-AMC acetate salt and similar fluorogenic units are ideal for integration into peptide libraries designed to screen for protease activity. By incorporating the Lys-AMC moiety at the cleavage site (P1 position) of a library of diverse peptide sequences, researchers can rapidly screen for substrates of a particular enzyme. For example, a library might be constructed with the general sequence Ac-X-X-X-Lys-AMC, where "X" represents a variety of different amino acids at each position. When this library is exposed to a protease, only the sequences that are recognized and cleaved by the enzyme will release the fluorescent AMC molecule. medchemexpress.comnih.gov

The synthesis of such libraries is often automated and performed in 96-well plate formats, allowing for the efficient and parallel construction of a multitude of unique peptide substrates. sb-peptide.com The fluorescence intensity in each well directly corresponds to the rate of cleavage, enabling the rapid identification of the optimal amino acid sequences for enzyme recognition from a large pool of candidates. nih.gov This high-throughput approach significantly accelerates the characterization of proteases and the development of specific enzyme inhibitors.

Contribution to Protein Engineering Research

Protein engineering aims to understand and modify the function of proteins. In this context, Ac-Lys-AMC acetate salt and its derivatives serve as precision tools for probing the activity and specificity of enzymes, particularly those involved in post-translational modifications (PTMs). core.ac.uk Lysine acetylation is a fundamental PTM that regulates numerous cellular processes, and the enzymes that add (lysine acetyltransferases) and remove (lysine deacetylases, including sirtuins) these acetyl groups are major targets of study. core.ac.ukresearchgate.net

Custom-synthesized peptide probes containing acetylated lysine are essential for this research. Ac-Lys-AMC, for instance, can be used to assay the activity of deacetylases. In a coupled-enzyme assay format, the deacetylase first removes the acetyl group from the epsilon-amino group of the lysine. Subsequently, a promiscuous protease like trypsin, which specifically cleaves after lysine, can cut the deacetylated peptide to release the fluorescent AMC reporter. This allows for continuous monitoring of the deacetylase activity.

Research has utilized this principle to engineer highly specific substrates for particular enzymes. For example, a study focused on the enzyme Sirtuin 5 (SIRT5) used a derivative, Ac-Lys(Succ.)-AMC, to probe its desuccinylase activity. google.com This engineered substrate was shown to be highly specific for SIRT5, enabling researchers to accurately measure its activity and screen for inhibitors, thereby contributing to the understanding of this specific protein's function. google.com Similarly, peptide probes containing acetylated lysine or its non-natural analog, acetylated homolysine, have been synthesized to investigate the binding preferences and specificity of protein families like bromodomains and sirtuins, providing critical insights into protein-protein interactions and enzyme mechanisms. core.ac.uk

| Research Application | Model Compound | Target Protein/Family | Finding |

| Enzyme Specificity Assay | Ac-Lys(Succ.)-AMC | SIRT5 (Sirtuin) | Enabled highly specific measurement of SIRT5's NAD+-dependent desuccinylase activity, distinguishing it from deacetylation. google.com |

| Binding Preference Probe | Peptides with Acetyl-Homolysine | Bromodomains & Sirtuins | Revealed distinct binding and deacetylation patterns, showing that some bromodomains can bind acetylated homolysine similarly to native acetyl-lysine, while sirtuins show strong preference for the natural substrate. core.ac.uk |

| Substrate Identification | Ac-VLTK-AMC | PmC11 Protease | A fluorogenic substrate was designed based on library screening to characterize the kinetics and structure of a novel protease. nih.gov |

Advanced Research Applications and Broader Scientific Impact of Ac Lys Amc Acetate Salt

Insights into Molecular and Cellular Regulatory Mechanisms

Ac-Lys-AMC plays a crucial role in dissecting complex regulatory networks within the cell, particularly those involving protein-protein interactions and post-translational modifications.

Ac-Lys-AMC is instrumental in studying the interactions between enzymes, primarily histone deacetylases (HDACs), and their substrates. nih.govembopress.org The core principle of its application lies in a two-step enzymatic assay. bmglabtech.com First, an HDAC enzyme removes the acetyl group from the lysine (B10760008) residue of Ac-Lys-AMC. nih.gov Subsequently, a protease, typically trypsin, cleaves the deacetylated product, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov The intensity of the fluorescence is directly proportional to the HDAC activity, providing a quantitative measure of the enzyme-substrate interaction.

This assay has been widely adopted to characterize the enzymatic activity of various HDAC isoforms, including class I (HDAC1, 2, 3), class II (HDAC6), and class III (sirtuins). fishersci.comuliege.be For instance, researchers have used this substrate to determine the kinetic parameters, such as the Michaelis-Menten constant (K_M), of HDAC1. bmglabtech.com Furthermore, the interaction of the bacterial sirtuin CobB with the PRPP synthase Prs was shown to stimulate CobB's deacetylase activity on a similar fluorogenic substrate, MAL (BOC-Ac-Lys-AMC). biorxiv.orgbiorxiv.org

The versatility of Ac-Lys-AMC and its analogs extends to studying the substrate specificity of different HDAC complexes. By creating libraries of histone tail peptides with acetylated lysine, researchers can assess the activity of various HDAC corepressor complexes, revealing that the primary amino acid sequence surrounding the lysine residue influences site-specific deacetylation. acs.org

Lysine acetylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes by altering protein function, stability, and localization. nih.gov Ac-Lys-AMC serves as a key reagent to probe the dynamics of this modification. The balance between histone acetyltransferases (HATs) and HDACs maintains acetylation homeostasis, and its disruption is implicated in diseases like cancer. nih.gov

Ac-Lys-AMC-based assays are fundamental in screening for and characterizing inhibitors of HDACs, which are a promising class of anti-cancer drugs. uliege.be The assay allows for the determination of inhibitor potency (IC50 values) by measuring the reduction in fluorescence in the presence of an inhibitor. bmglabtech.com For example, the inhibitory effects of compounds like SAHA (suberanilohydroxamic acid) on HDAC1 have been quantified using this method. bmglabtech.com

Moreover, the application of Ac-Lys-AMC is not limited to acetylation. Modified versions of the substrate, where the acetyl group is replaced by other acyl groups, have been developed to study other types of lysine deacylation. For instance, substrates have been created to investigate the removal of lactyl groups by HDAC1-3, demonstrating the broader utility of the AMC-based fluorescent assay system in exploring the landscape of lysine PTMs. nih.gov The reversible acetylation of HDAC8 itself has been shown to regulate its enzymatic activity and impact chromatin structure and gene expression, a finding that can be investigated using substrates like Ac-Lys-AMC. embopress.org

Development of Research Tools and Diagnostic Probes

The unique properties of Ac-Lys-AMC have facilitated its use in the creation of sophisticated tools for research and diagnostics.

The activity of certain enzymes can serve as a biomarker for various pathological conditions. Ac-Lys-AMC and its derivatives are employed to detect the activity of enzymes like HDACs and cathepsin L in biological samples, which can be indicative of diseases such as cancer. uliege.bebiorxiv.orgmedchemexpress.com For example, a two-step activation of a prodrug, involving initial deacetylation by HDACs followed by cleavage by cathepsin L, has been developed for selective cancer therapy. The efficacy of this system can be monitored using fluorogenic substrates like Ac-Lys-AMC.

Furthermore, multiplexed ex vivo detection of enzyme activity in body fluids using a panel of probes, which can include Ac-Lys-AMC acetate (B1210297) salt, is being explored for diagnosing and monitoring diseases like liver disease and cancer. google.com This approach relies on the principle that specific disease states are associated with characteristic changes in the activity of multiple enzymes. google.com

The fluorogenic nature of Ac-Lys-AMC makes it an ideal component for the design of biosensors and other analytical tools. medchemexpress.com The fundamental principle of the assay, where enzymatic activity is transduced into a fluorescent signal, is a cornerstone of many biosensor designs. These tools are often used in high-throughput screening (HTS) platforms to identify novel enzyme inhibitors. acs.org

Modifications to the core Ac-Lys-AMC structure have led to the development of substrates with improved properties. For example, Z-MAL, a modification of the earlier reported MAL (Boc(Ac)Lys-AMC), exhibits an increased rate of conversion by HDACs, allowing for shorter assay times in inhibitor screening. uliege.be The development of such optimized substrates is crucial for the continuous monitoring of enzyme activity and for their application in diverse research and diagnostic settings.

Contributions to Mechanistic Drug Discovery Studies

Ac-Lys-AMC acetate salt and its analogs are pivotal in the field of drug discovery, particularly in the development of HDAC inhibitors. These inhibitors are a significant class of therapeutic agents being investigated for the treatment of cancer and other diseases. medchemexpress.com

The fluorogenic assay employing Ac-Lys-AMC provides a robust and sensitive method for screening large compound libraries to identify potential HDAC inhibitors. nih.govtandfonline.com Once lead compounds are identified, the assay is used to determine their potency and selectivity against different HDAC isoforms. For example, researchers have used this assay to characterize novel selective inhibitors of HDAC6 and to investigate the binding mechanisms of inhibitors like PCI-34051 to HDAC8. nih.govnih.gov

Furthermore, these substrates are used in mechanistic studies to understand how inhibitors interact with their target enzymes. By comparing the inhibitory activity of a compound against a panel of HDACs, researchers can build a selectivity profile, which is crucial for developing drugs with fewer off-target effects. The development of substrates for specific HDACs, such as those for SIRT2, further aids in the discovery of isoform-selective inhibitors.

Identification and Profiling of Enzyme Modulators

The fluorogenic properties of Ac-Lys-AMC acetate salt and its derivatives, such as Boc-Lys(Ac)-AMC, make them invaluable tools for the discovery and characterization of enzyme modulators, particularly for histone deacetylases (HDACs). caymanchem.comontosight.ai The assay principle relies on a two-step enzymatic reaction. First, an HDAC enzyme removes the acetyl group from the lysine residue of the substrate. Subsequently, a developing agent, typically the protease trypsin, cleaves the bond between the deacetylated lysine and the fluorescent 7-amino-4-methylcoumarin (AMC) group. caymanchem.comechelon-inc.com The resulting fluorescence is directly proportional to the HDAC activity, providing a sensitive and quantifiable readout. nih.govnih.gov

This robust assay is exceptionally well-suited for high-throughput screening (HTS), a process that allows for the rapid testing of large libraries of chemical compounds to identify potential enzyme inhibitors. caymanchem.comchemrxiv.orgresearchgate.net The convenience and sensitivity of this fluorogenic method facilitate the automated screening necessary to discover novel therapeutic agents. nih.govgoogle.com

Beyond initial discovery, the substrate is crucial for profiling the potency and selectivity of identified modulators. Researchers can determine the half-maximal inhibitory concentration (IC₅₀) of a compound, which quantifies the concentration required to reduce enzyme activity by 50%. royalsocietypublishing.org This is achieved by performing the assay with varying concentrations of the inhibitor. For instance, studies have utilized Boc-Lys(Ac)-AMC with HeLa nuclear extracts to determine the IC₅₀ values of newly synthesized hydroxamic acids, identifying potent HDAC inhibitors in the nanomolar to micromolar range. royalsocietypublishing.org Similarly, the inhibitory effects of natural compounds like short-chain fatty acids and polyphenol metabolites on HDAC activity have been quantified using this substrate. gsartor.org

Furthermore, Ac-Lys-AMC and related substrates are employed to assess the selectivity of inhibitors against different HDAC isoforms or classes. mdpi.comresearchgate.net By comparing the inhibitory activity of a compound against a panel of different HDAC enzymes, researchers can identify molecules that selectively target specific isoforms, which is a critical characteristic for developing targeted therapies with fewer side effects. researchgate.netmedchemexpress.com For example, different fluorogenic substrates like Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC are used to distinguish inhibitor activity against different HDAC classes (Class I/IIb vs. Class IIa). mdpi.comresearchgate.net

| Enzyme Source | Substrate | Inhibitor Studied | Measured Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| HeLa Nuclear Extract | Boc-Lys(Ac)-AMC | Hydroxamic acid 18c | 0.50 ± 0.21 µM | royalsocietypublishing.org |

| HeLa Nuclear Extract | Boc-Lys(Ac)-AMC | SAHA (Vorinostat) | 0.05 ± 0.01 µM | royalsocietypublishing.org |

| HT-29 Cell Nuclear Extract | Boc-Lys(Ac)-AMC | Butyrate | 0.09 mM | gsartor.org |

| HT-29 Cell Nuclear Extract | Boc-Lys(Ac)-AMC | p-Coumaric acid | 0.19 mM | gsartor.org |

| hHDAC8 | Boc-Lys(Ac)-AMC | PCI-34051 | ~15 µM (concentration used for effect testing) | nih.gov |

Elucidation of Biochemical Mechanisms of Action

Ac-Lys-AMC acetate salt and its analogs are fundamental reagents for dissecting the biochemical mechanisms of enzymes, particularly HDACs and sirtuins. ontosight.aiuni-greifswald.de Their utility extends beyond simply measuring activity to enabling detailed investigations into how these enzymes function and interact with substrates and inhibitors.

A primary application is in the study of enzyme kinetics. By measuring the rate of reaction at various substrate concentrations, researchers can determine key kinetic constants such as the Michaelis-Menten constant (Kₘ) and the catalytic rate (kcat). acs.org The Kₘ value reflects the substrate concentration at which the enzyme operates at half its maximum velocity, providing an indication of the enzyme's affinity for the substrate. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. For example, the kinetic constants for a class I HDAC from Plasmodium falciparum (pfHDAC-1) were determined using Ac-Leu-Gly-Lys(Ac)-AMC, revealing a Kₘ of 30 µM and a kcat of 0.19 s⁻¹, values comparable to those of other class I HDACs. acs.org This type of detailed kinetic analysis is essential for understanding the catalytic efficiency and substrate specificity of an enzyme. nih.gov

The substrate is also instrumental in characterizing enzyme-inhibitor interactions. nih.gov By analyzing how the presence of an inhibitor alters the kinetic parameters of the enzyme, scientists can infer the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Furthermore, these assays are used in conjunction with advanced biophysical techniques like native mass spectrometry and hydrogen-deuterium exchange to understand the structural and dynamic consequences of inhibitor binding. nih.gov For instance, studies on HDAC8 have used Boc-Lys(Ac)-AMC to confirm the inhibitory effect of compounds like PCI-34051 and SAHA, while parallel structural analyses revealed how these inhibitors induce distinct conformational changes in the enzyme, some extending far from the active site. nih.gov This integrated approach provides a comprehensive picture of the inhibitor's mechanism of action, linking functional inhibition to specific structural alterations within the enzyme.

| Enzyme | Substrate | Kₘ (app) | kcat | Reference |

|---|---|---|---|---|

| Plasmodium falciparum HDAC-1 (pfHDAC-1) | Ac-Leu-Gly-Lys(Ac)-AMC | 30 ± 2 µM | 0.19 ± 0.01 s⁻¹ | acs.org |

| SIRT5 | Ac-Lys(Succ.)-AMC | ~25 µM (Estimated from graph) | Not Specified | google.com |

| SIRT5 | Ac-Lys(Ac.)-AMC | > 200 µM (Estimated from graph) | Not Specified | google.com |

Q & A

Q. What is the optimal storage condition for Ac-Lys-AMC Acetate salt to maintain its stability in enzymatic assays?

Ac-Lys-AMC Acetate salt should be stored at –20°C in a desiccated environment to prevent hydrolysis and degradation. Aliquot the compound to avoid repeated freeze-thaw cycles, which can compromise its integrity. Stability testing under varying temperatures (e.g., –80°C vs. –20°C) and humidity levels is recommended to validate long-term storage protocols .

Q. How should researchers prepare buffer systems for Ac-Lys-AMC Acetate salt-based assays to ensure enzymatic compatibility?

Sodium acetate buffers (pH 3.6–5.6) are commonly used due to their buffering capacity in acidic ranges, while HEPES (pH 7.5) is suitable for neutral conditions. Validate buffer choice by comparing catalytic efficiency (e.g., kcat/KM) across pH gradients. Include ionic strength adjustments (e.g., 0.1–0.2 M NaCl) to minimize nonspecific interactions .

Q. What controls are essential when using Ac-Lys-AMC Acetate salt in fluorescence-based protease assays?

Include:

- Substrate-only controls (no enzyme) to assess background fluorescence.

- Enzyme-free controls to detect spontaneous substrate hydrolysis.

- Internal standards (e.g., free AMC) to calibrate fluorescence intensity. Optimize excitation/emission wavelengths (e.g., 380/460 nm) to avoid interference from biological matrices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data (e.g., KM values) for Ac-Lys-AMC Acetate salt across laboratories?

Standardize protocols by:

- Using reference enzymes (e.g., trypsin or caspase-3) with established kinetic parameters.

- Validating assay conditions (temperature, pH, ionic strength) through inter-laboratory comparisons.

- Employing orthogonal methods (e.g., HPLC or mass spectrometry) to confirm substrate turnover rates .

Q. What strategies optimize Ac-Lys-AMC Acetate salt delivery in cell-based assays while minimizing cytotoxicity?

Q. How does buffer composition influence the interpretation of Ac-Lys-AMC Acetate salt-derived data in protease inhibition studies?

- Sodium acetate (pH 4.6) may stabilize acidic proteases but inhibit neutral/alkaline enzymes.

- HEPES (pH 7.5) preserves enzyme activity but can chelate metal ions, affecting metalloprotease assays. Pre-screen buffers with differential scanning fluorimetry (DSF) to assess enzyme stability .

Q. What analytical methods validate the purity and concentration of Ac-Lys-AMC Acetate salt in experimental preparations?

- Reverse-phase HPLC with UV detection (220–280 nm) to quantify purity (>95%).

- Fluorometric titration against standardized AMC solutions for active substrate quantification.

- Mass spectrometry (LC-MS/MS) to confirm molecular integrity and detect degradation products .

Q. How can researchers address autofluorescence interference in high-throughput screens using Ac-Lys-AMC Acetate salt?

- Implement time-resolved fluorescence to distinguish short-lived background signals.

- Use quenchers (e.g., trypan blue) in cell-based assays to suppress nonspecific fluorescence.

- Normalize data against plate-specific baselines to account for matrix effects .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data from Ac-Lys-AMC Acetate salt inhibition assays?

Q. How should researchers document Ac-Lys-AMC Acetate salt handling in publications to ensure reproducibility?

- Specify batch numbers , storage conditions, and reconstitution protocols (solvent, temperature).

- Include supplementary methods detailing buffer preparation (e.g., "0.1 M sodium acetate, pH 5.0, 25% glycerol").

- Adhere to ACS Style Guide standards for chemical nomenclature and data presentation .

Troubleshooting Contradictory Results

Q. Why might Ac-Lys-AMC Acetate salt yield variable activity readings in the same enzyme system?

Q. How to differentiate between specific protease activity and nonspecific hydrolysis in Ac-Lys-AMC Acetate salt assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.